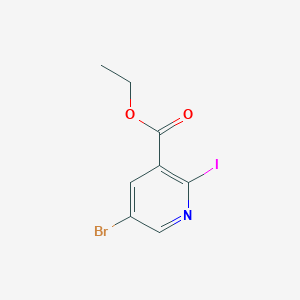

5-Bromo-2-iodonicotinicAcid

Description

Historical Context and Evolution of Halogenated Pyridine (B92270) Synthesis

The journey into the synthesis of pyridine and its derivatives has a rich history. Early methods of obtaining pyridine involved extraction from coal tar and bone pyrolyzates. chempanda.com The first major breakthrough in creating pyridine derivatives synthetically was the Hantzsch pyridine synthesis, reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgwikipedia.org This multicomponent reaction typically involves an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.orgscribd.com

Another cornerstone in pyridine synthesis is the Chichibabin pyridine synthesis, developed by Aleksei Chichibabin in 1924. wikipedia.org This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. chempanda.comwikipedia.org While historically significant, the Chichibabin synthesis often resulted in low yields. chempanda.com

The synthesis of halogenated pyridines has evolved significantly from these foundational methods. Direct halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution compared to benzene (B151609). nih.gov Consequently, synthetic chemists have developed a variety of strategies to achieve selective halogenation. These methods include:

Synthesis from halogenated precursors: Building the pyridine ring from already halogenated acyclic starting materials.

Modification of existing pyridine rings: This includes activating the ring towards substitution, for instance, by forming pyridine N-oxides, which can then be selectively halogenated. nih.gov

Sandmeyer-type reactions: Diazotization of aminopyridines followed by reaction with halide salts.

Halogen-metal exchange reactions: These reactions allow for the introduction of halogens at specific positions. nih.gov

Modern cross-coupling techniques: Palladium-catalyzed reactions have become indispensable for the selective functionalization of dihalopyridines. nih.gov

These advancements have made a wide range of polyhalogenated pyridines, including dihalonicotinic acids, accessible for research and development.

Strategic Importance of Halogenated Nicotinic Acid Scaffolds in Modern Chemical Synthesis

Halogenated nicotinic acid scaffolds are of immense strategic importance in modern chemical synthesis, largely due to the unique properties conferred by the halogen substituents. The pyridine ring itself is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals. thieme.dethieme.denih.gov The addition of halogens to this scaffold further enhances its utility in several ways:

Modulation of Physicochemical Properties: Halogens can significantly alter properties such as lipophilicity, acidity (pKa), and metabolic stability of a molecule. This is a critical aspect of drug design, where fine-tuning these properties can lead to improved efficacy and pharmacokinetic profiles. nih.gov

Versatile Synthetic Handles: The carbon-halogen bond serves as a key reactive site for a multitude of chemical transformations. nih.gov This is particularly true for bromo and iodo substituents, which are excellent leaving groups in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the precise and controlled introduction of various functional groups, enabling the construction of complex molecular architectures.

Directional Intermolecular Interactions: Heavier halogens like bromine and iodine can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as a Lewis acid. This interaction is increasingly recognized for its role in molecular recognition and the binding of ligands to biological targets.

The presence of a carboxylic acid group adds another layer of functionality, providing a site for amide bond formation, esterification, or conversion to other functional groups. This combination of a reactive halogen and a versatile carboxylic acid on a biologically relevant pyridine core makes halogenated nicotinic acids highly valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov

Position of 5-Bromo-2-iodonicotinic Acid within the Landscape of Polyhalogenated Pyridine Carboxylic Acids

5-Bromo-2-iodonicotinic acid is a distinct member of the dihalonicotinic acid family. Its structure is characterized by a pyridine ring with a carboxylic acid at the 3-position, a bromine atom at the 5-position, and an iodine atom at the 2-position.

The key feature that distinguishes 5-Bromo-2-iodonicotinic acid from other dihalonicotinic acids, such as 2,5-dichloronicotinic acid or 5,6-dibromonicotinic acid, is the presence of two different halogen atoms with significantly different reactivities. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. nih.gov

This reactivity difference allows for site-selective functionalization . The more reactive carbon-iodine bond at the 2-position can be selectively reacted while leaving the carbon-bromine bond at the 5-position intact. This allows for a stepwise introduction of different substituents onto the pyridine ring, a powerful strategy for building molecular complexity. This contrasts with dihalonicotinic acids bearing identical halogens, where achieving selective mono-functionalization can be more challenging. nih.gov

The electronic properties of the pyridine ring are influenced by both the halogens and the carboxylic acid group. The electron-withdrawing nature of these substituents makes the pyridine ring π-deficient, influencing its reactivity in various chemical transformations. nih.gov

Overview of Current Research Trends Pertaining to Dihalonicotinic Acids

Current research involving dihalonicotinic acids is vibrant and focused on leveraging their unique properties for various applications. Some of the key trends include:

Development of Novel Synthetic Methodologies: There is ongoing research into more efficient and selective methods for the synthesis of dihalonicotinic acids and their derivatives. This includes the exploration of new catalysts and reaction conditions for site-selective cross-coupling reactions. nih.govnsf.govwhiterose.ac.ukresearchgate.net

Medicinal Chemistry and Drug Discovery: Dihalonicotinic acid scaffolds continue to be explored as key intermediates in the synthesis of new therapeutic agents. nih.gov The ability to systematically modify the pyridine core through selective halogen chemistry is a valuable tool for structure-activity relationship (SAR) studies.

Radiotracer Synthesis for PET Imaging: A significant and growing area of research is the use of halogenated nicotinic acid derivatives in the development of radiotracers for Positron Emission Tomography (PET). frontiersin.orgappliedradiology.comnps.org.aunih.govresearchgate.net Radioisotopes of halogens (e.g., ¹⁸F, ¹²³I, ¹²⁴I) can be incorporated into these molecules, which are then used to visualize and study biological processes in vivo. For instance, some dihalonicotinic acids have been investigated as precursors for synthesizing radiolabeled compounds for potential use in imaging tuberculosis. acs.org

Materials Science: The unique electronic and structural properties of polyhalogenated pyridines make them interesting candidates for the development of new functional materials.

The table below provides a brief comparison of different types of dihalonicotinic acids, highlighting the unique position of 5-Bromo-2-iodonicotinic acid.

| Compound | Halogen at C2 | Halogen at C5 | Key Feature | Primary Research Interest |

| 5-Bromo-2-iodonicotinic Acid | Iodine | Bromine | Differential reactivity of C-I vs. C-Br bonds allows for high site-selectivity in sequential reactions. | Sequential cross-coupling reactions for complex molecule synthesis. |

| 2,5-Dichloronicotinic Acid | Chlorine | Chlorine | Two identical, less reactive C-Cl bonds. | Building block for agrochemicals and pharmaceuticals. |

| 2,5-Dibromonicotinic Acid | Bromine | Bromine | Two identical, moderately reactive C-Br bonds. | Used in cross-coupling reactions; selectivity can be challenging. |

| 5-Fluoro-2-iodonicotinic Acid | Iodine | Fluorine | High reactivity difference between C-I and the much less reactive C-F bond. | Precursor for fluorinated compounds and radiotracers. |

Propriétés

Formule moléculaire |

C8H7BrINO2 |

|---|---|

Poids moléculaire |

355.95 g/mol |

Nom IUPAC |

ethyl 5-bromo-2-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |

Clé InChI |

ONIZEOWVZXIJDG-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N=CC(=C1)Br)I |

Origine du produit |

United States |

Reactivity and Transformation Pathways of 5 Bromo 2 Iodonicotinic Acid

Chemoselective Reactivity of Halogen Atoms

The pyridine (B92270) ring of 5-bromo-2-iodonicotinic acid is substituted with two different halogen atoms, bromine and iodine, at the 5- and 2-positions, respectively. This structural feature is central to its utility, as the differential reactivity of these halogens allows for selective functionalization of the molecule.

Differential Reactivity of Bromine and Iodine Substituents

The carbon-halogen bond strength decreases down the group in the periodic table, meaning the C-I bond is weaker and more reactive than the C-Br bond. This difference in reactivity is the basis for the chemoselective transformations of 5-bromo-2-iodonicotinic acid. In transition metal-catalyzed cross-coupling reactions, the more reactive C-I bond can be selectively cleaved and functionalized while leaving the C-Br bond intact. This allows for a stepwise introduction of different substituents onto the pyridine ring. For instance, a reaction can be performed at the 2-position (iodine) first, followed by a subsequent reaction at the 5-position (bromine).

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In 5-bromo-2-iodonicotinic acid, the pyridine nitrogen and the carboxylic acid group act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The positions ortho and para to the electron-withdrawing groups are the most activated sites for SNAr. libretexts.org In the case of 5-bromo-2-iodonicotinic acid, the iodine at the 2-position and the bromine at the 5-position are both susceptible to substitution. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. For example, a recent study demonstrated the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols. nih.gov While not directly on 5-bromo-2-iodonicotinic acid, this highlights the potential for SNAr reactions on similar halogenated heterocycles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.comlibretexts.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring can influence the position of electrophilic attack. The carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta position. The halogen atoms are also deactivating but are ortho, para-directing. The interplay of these directing effects determines the regioselectivity of any potential electrophilic substitution reactions on the 5-bromo-2-iodonicotinic acid scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Bromo-2-iodonicotinic acid is an excellent substrate for these reactions due to the presence of two different halogens, allowing for selective and sequential couplings.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgwikipedia.org This reaction is widely used to form carbon-carbon bonds. wikipedia.org Due to the higher reactivity of the C-I bond, the iodine at the 2-position of 5-bromo-2-iodonicotinic acid can be selectively coupled with an organoboron reagent, leaving the bromine at the 5-position available for subsequent transformations. This selective reactivity has been demonstrated in the synthesis of various substituted pyrimidines from 5-bromo-2-iodopyrimidine. rsc.org This methodology allows for the efficient construction of complex biaryl and heteroaryl structures. This compound has been utilized in the synthesis of kinase inhibitors, specifically VEGFR2 antagonists, through Suzuki-Miyaura couplings. vulcanchem.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Chloroindazole | 3-Fluorobenzeneboronic acid | P1 | K₃PO₄ | Dioxane/H₂O | 3-(3-Fluorophenyl)indazole |

| 4-Bromoindazole | 3-Fluorobenzeneboronic acid | P1 | K₃PO₄ | Dioxane/H₂O | 4-(3-Fluorophenyl)indazole |

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. nih.gov P1 and P2 are specific palladium precatalysts used in the study.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is a powerful method for introducing alkynyl groups into organic molecules. researchgate.net Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in 5-bromo-2-iodonicotinic acid allows for the selective Sonogashira coupling at the 2-position. This chemoselectivity provides a route to synthesize 2-alkynyl-5-bromonicotinic acid derivatives, which can then be further functionalized at the bromine position. The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature with a mild base. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Diphenylacetylene |

| 5-Bromoindole | Phenylacetylene | Pd(OAc)₂/dppf | CuI | Et₃N | DMF | 5-Bromo-2-(phenylethynyl)indole |

This table provides general examples of Sonogashira couplings. wikipedia.orgresearchgate.netresearchgate.net Specific examples for 5-Bromo-2-iodonicotinic Acid were not found in the search results.

Heck Reaction for Alkenylation

While specific examples of Heck reactions directly on 5-Bromo-2-iodonicotinic acid are not extensively documented in the provided results, the principles of the Heck reaction can be applied. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Given the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, it is expected that the Heck reaction would preferentially occur at the 2-position (the site of the iodine atom).

Key aspects of the Heck reaction relevant to this substrate would include:

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is typically used.

Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.

Base: A base is required to neutralize the hydrogen halide produced during the reaction.

Regioselectivity: The reaction would be anticipated to be highly regioselective for the 2-position due to the greater reactivity of the C-I bond.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is highly relevant for the functionalization of 5-Bromo-2-iodonicotinic acid.

General Reaction Scheme:

Reactivity Order: In Buchwald-Hartwig reactions, the typical reactivity order for aryl halides is I > Br > Cl. wuxiapptec.com This selectivity allows for the preferential amination at the 2-position of 5-Bromo-2-iodonicotinic acid.

Catalyst Systems: The development of various generations of catalyst systems, often involving sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this reaction. wikipedia.org

Applications: This methodology provides a direct route to synthesize a wide range of N-substituted nicotinic acid derivatives, which are important in medicinal chemistry. For instance, the coupling of various amines with similar halo-substituted pyridines has been reported. nih.govnih.gov

Table 1: Buchwald-Hartwig Amination General Parameters

| Parameter | Description |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts are commonly used. wuxiapptec.com |

| Ligand | Bulky, electron-rich phosphine ligands like RuPhos and BrettPhos are effective. nih.gov |

| Base | Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically employed. wuxiapptec.com |

| Solvent | Aprotic polar solvents like toluene, dioxane, or THF are common choices. |

Stille, Negishi, and Kumada Coupling Variations

These palladium- or nickel-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon bonds and are highly applicable to 5-Bromo-2-iodonicotinic acid.

Stille Coupling: This reaction couples an organotin compound with an organic halide. wikipedia.org The reaction is known for its tolerance of a wide variety of functional groups. psu.edu An efficient Pd(OAc)₂/Dabco catalytic system has been developed for Stille cross-coupling reactions. organic-chemistry.org Again, the reaction would be expected to occur selectively at the C-I bond.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org It is a versatile method for C-C bond formation and has been applied in the synthesis of complex molecules. rsc.org The reaction can be catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond would direct the coupling to the 2-position.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. wikipedia.orgorganic-chemistry.org It is often catalyzed by nickel or palladium. wikipedia.org Similar to the other cross-coupling reactions, the C-I bond would be the more reactive site.

Table 2: Comparison of Stille, Negishi, and Kumada Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Stille | Organotin (R-SnR'₃) | Palladium wikipedia.org | Tolerates many functional groups, but tin reagents can be toxic. wikipedia.orgpsu.edu |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel wikipedia.org | High reactivity and functional group tolerance. wikipedia.orgrsc.org |

| Kumada | Grignard (R-MgX) | Palladium or Nickel wikipedia.org | Utilizes readily available Grignard reagents, but can have functional group compatibility issues. organic-chemistry.org |

Stereochemical Control and Regioselectivity in Cross-Coupling

Regioselectivity: The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds is the primary factor governing regioselectivity in cross-coupling reactions of 5-Bromo-2-iodonicotinic acid. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) or Ni(0) catalyst than the C-Br bond. This allows for the selective functionalization of the 2-position of the pyridine ring while leaving the bromo group at the 5-position intact for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex substituted pyridines. The carboxylic acid moiety can also act as a directing group, influencing the regioselectivity of certain reactions. nih.gov

Stereochemical Control: In cross-coupling reactions that create a new stereocenter, achieving high levels of stereochemical control is crucial.

Enantioselectivity: For reactions like the Kumada coupling, the use of chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer. wikipedia.org

Stereoretention: In some cross-coupling reactions, particularly those involving sp²-hybridized carbons like in the Suzuki-Miyaura reaction, the stereochemistry of the starting material (e.g., a vinyl boronic acid) is often retained in the product. libretexts.orgnobelprize.org While not directly creating a new stereocenter on the pyridine ring itself, this is an important consideration when coupling with chiral or geometrically defined partners.

Radical Cross-Coupling: Recent advances have shown that enantiospecific, stereoretentive radical cross-coupling is possible using achiral nickel catalysts with enantioenriched starting materials, which could be a future avenue for stereocontrolled synthesis involving similar substrates. chemrxiv.org

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring offers another site for chemical modification, independent of the halogenated positions.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved through various methods, with the Fischer-Speier esterification being a classic example. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The use of Lewis acid catalysts has also been explored for esterification reactions. rug.nl Esterification can be beneficial to protect the carboxylic acid group during subsequent cross-coupling reactions or to modify the solubility and electronic properties of the molecule.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This usually requires activation of the carboxylic acid, for example, by converting it to an acid chloride. The resulting amide bond is a key feature in many biologically active molecules.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.orgsavemyexams.com Borane complexes (e.g., BH₃·THF) are also effective for this transformation and can offer better chemoselectivity in the presence of other reducible functional groups. harvard.edu More recently, catalyst-free and solvent-free methods for the reduction of carboxylic acids to primary alcohols have been developed. rsc.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are themselves readily reduced to alcohols. savemyexams.com Specialized methods are required to stop the reduction at the aldehyde stage. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent like sodium tri-tert-butoxyaluminohydride. harvard.edu Another strategy involves a one-pot reduction using DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl). chemistrysteps.com

Decarboxylation Pathways

The removal of the carboxylic acid group from 5-Bromo-2-iodonicotinic acid is a significant transformation, yielding the corresponding 5-bromo-2-iodopyridine. This process, known as decarboxylation, can typically be achieved through thermal methods, often facilitated by a catalyst.

Heating pyridinecarboxylic acids, particularly with a copper catalyst such as copper chromite, is a standard method for effecting decarboxylation. wikipedia.orgnih.gov For 5-Bromo-2-iodonicotinic acid, this pathway would involve heating the compound, likely in the presence of a catalyst, to induce the loss of carbon dioxide (CO₂) and form 5-bromo-2-iodopyridine. The general reaction is as follows:

R-COOH → R-H + CO₂ vedantu.com

In some cases, decarboxylation of halonicotinic acids can occur as an unintended side reaction under harsh thermal conditions, such as high-temperature reactions in sealed tubes. thieme-connect.com This indicates that the C-C bond connecting the carboxyl group to the pyridine ring can be cleaved without specific decarboxylation reagents if sufficient energy is supplied.

It is important to note that certain common decarboxylation methods are not suitable for aromatic carboxylic acids. For instance, the Barton radical decarboxylation, a prominent method for aliphatic carboxylic acids, does not typically work for aromatic acids like 5-Bromo-2-iodonicotinic acid. orgsyn.org

Table 1: Decarboxylation Methods for Pyridinecarboxylic Acids This table summarizes potential decarboxylation approaches applicable to 5-Bromo-2-iodonicotinic acid based on established methods for related compounds.

| Method | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|

| Catalytic Thermal Decarboxylation | Heat, Copper Chromite Catalyst | 5-Bromo-2-iodopyridine | wikipedia.orgnih.gov |

| Thermal Decarboxylation (Side Reaction) | High Temperature (e.g., >150°C) | 5-Bromo-2-iodopyridine | thieme-connect.com |

Reductive and Oxidative Transformations of the Pyridine Nucleus

The pyridine nucleus of 5-Bromo-2-iodonicotinic acid, being substituted with two strongly electron-withdrawing halogen atoms, exhibits distinct reactivity towards both reduction and oxidation. These transformations can selectively target the halogen substituents, the aromatic ring system, or the ring nitrogen, leading to a variety of useful derivatives.

Catalytic Hydrogenation and Reductive Dehalogenation

Reductive processes involving 5-Bromo-2-iodonicotinic acid can be categorized into two main types: hydrogenation of the pyridine ring and reductive removal of the halogen substituents (dehalogenation).

Catalytic Hydrogenation of the Pyridine Ring: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires catalysts such as platinum(IV) oxide (PtO₂), Raney nickel, or ruthenium under hydrogen pressure. wikipedia.orgatamanchemicals.com Applying these conditions to 5-Bromo-2-iodonicotinic acid would be expected to yield the corresponding 5-bromo-2-iodopiperidine-3-carboxylic acid, assuming the conditions are controlled to prevent simultaneous dehalogenation. However, care must be taken as pyridine ring reduction can sometimes occur as a side reaction during other hydrogenolysis procedures. thieme-connect.com

Reductive Dehalogenation: A more common and often more synthetically useful transformation is the selective removal of the halogen atoms. Reductive dehalogenation is readily accomplished by catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst. The rate of this reaction is highly dependent on the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl.

This reactivity difference allows for highly selective transformations:

Selective Deiodination: Due to the weakness of the C-I bond, the iodine atom at the C-2 position can be selectively removed under mild catalytic hydrogenation conditions, leaving the bromine atom at C-5 intact. This reaction would yield 5-bromonicotinic acid.

Complete Dehalogenation: Under more forcing hydrogenation conditions (e.g., higher pressure, longer reaction time, or higher catalyst loading), both the iodine and bromine atoms can be removed to produce nicotinic acid.

The carboxylic acid group is generally stable under the neutral conditions used for these catalytic hydrogenations.

Table 2: Potential Products of Reductive Transformations This table outlines the expected outcomes from different reductive treatments of 5-Bromo-2-iodonicotinic acid.

| Transformation | Reagents/Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Ring Hydrogenation | H₂, PtO₂ or Raney Ni | 5-Bromo-2-iodopiperidine-3-carboxylic acid | wikipedia.orgatamanchemicals.com |

| Selective Reductive Deiodination | H₂, Pd/C (mild conditions) | 5-Bromonicotinic acid | - |

| Complete Reductive Dehalogenation | H₂, Pd/C (forcing conditions) | Nicotinic acid | - |

Selective Oxidation of Ring Atoms

Oxidation of the 5-Bromo-2-iodonicotinic acid scaffold selectively occurs at the pyridine ring's nitrogen atom. Direct oxidative functionalization of the ring's C-H bonds is generally challenging for pyridines due to the ring's inherent electron-deficient nature, which is further amplified by the presence of two halogen substituents. acs.org

The oxidation of the basic nitrogen atom proceeds smoothly to form the corresponding 5-Bromo-2-iodonicotinic acid N-oxide . wikipedia.org This transformation is a feature common to tertiary amines and is well-documented for a wide range of pyridine derivatives, including those bearing halogens. wikipedia.orgquickcompany.in

Common reagents for this N-oxidation include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid, which generates peracetic acid in situ. google.com The reaction can also be catalyzed by various systems to improve efficiency and selectivity. researchgate.net

Table 3: Reagents for N-Oxidation of Halopyridines This table lists common oxidizing agents used for the N-oxidation of pyridine and its halogenated derivatives.

| Reagent System | Description | Expected Product | Reference |

|---|---|---|---|

| Peracids (e.g., m-CPBA) | A common, direct method for N-oxidation. | 5-Bromo-2-iodonicotinic acid N-oxide | wikipedia.org |

| H₂O₂ / Acetic Acid | Generates peracetic acid in situ for oxidation. | 5-Bromo-2-iodonicotinic acid N-oxide | google.com |

| H₂O₂ / Ti-MWW Catalyst | A highly active and selective catalytic system. | 5-Bromo-2-iodonicotinic acid N-oxide | researchgate.net |

| Sodium Percarbonate / Rhenium Catalyst | An efficient oxygen source for N-oxidation under mild conditions. | 5-Bromo-2-iodonicotinic acid N-oxide | organic-chemistry.org |

Mentioned Compounds

Mechanistic Insights into Reactions Involving 5 Bromo 2 Iodonicotinic Acid

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the intricate steps of chemical reactions involving 5-Bromo-2-iodonicotinic acid relies heavily on kinetic and spectroscopic analysis. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration of reactants, catalyst, and temperature), can help to determine the reaction order and deduce the rate-determining step of a mechanistic pathway. For instance, in palladium-catalyzed cross-coupling reactions, kinetic analysis can elucidate the individual rates of oxidative addition, transmetalation, and reductive elimination, providing insight into how the electronic and steric environment of the nicotinic acid derivative affects each step.

Spectroscopic techniques are indispensable for identifying reactants, products, and elusive reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the structure of starting materials and final products. In-situ NMR monitoring can track the consumption of reactants and the formation of products over time, providing real-time kinetic data.

Infrared (IR) spectroscopy helps to identify functional groups, such as the carboxylic acid's C=O stretch (~1700 cm⁻¹) and the C-Br/C-I vibrations in the lower frequency region. Changes in these vibrational frequencies can indicate the involvement of these groups in a reaction.

Mass spectrometry (MS) confirms the molecular weight of products and intermediates, including the characteristic isotopic patterns for bromine-containing fragments. google.com

UV-visible spectroscopy can be employed to monitor the concentration of colored species, such as palladium catalyst complexes, during the reaction. uni-mainz.de

Through these combined techniques, a detailed picture of the reaction mechanism emerges. For example, studies on related halogenated compounds have used these methods to confirm reaction pathways and the structure of synthesized molecules. uni-mainz.deresearchgate.net

Role of Catalyst Systems in Cross-Coupling Efficiencies

The efficiency of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, with 5-Bromo-2-iodonicotinic acid is critically dependent on the choice of the catalyst system. This system typically comprises a metal precursor (most commonly palladium) and a supporting ligand. The differential reactivity of the C-I and C-Br bonds is a key feature, with the C-I bond being significantly more reactive towards oxidative addition to a Pd(0) center due to its lower bond dissociation energy. This allows for selective functionalization. acs.orgrsc.org

The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and influencing the reaction's efficiency and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands are often effective.

Table 1: Common Palladium Catalyst Systems for Cross-Coupling Reactions of Aryl Halides

| Catalyst Precursor | Ligand | Typical Reaction(s) | Key Characteristics |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Sonogashira, Heck | Standard, widely used air-sensitive catalyst. mdpi.com |

| Pd(OAc)₂ | Buchwald or Herrmann-type phosphine ligands (e.g., SPhos, XPhos) | Suzuki, Buchwald-Hartwig Amination | High activity for coupling aryl chlorides and bromides. nih.gov |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Suzuki, Negishi | Robust catalyst, effective for a wide range of substrates, can shorten reaction times and increase yields. uzh.chresearchgate.net |

The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, DME, toluene) are also critical parameters that must be optimized to achieve high yields and prevent side reactions like protodeboronation in Suzuki couplings. researchgate.netresearchgate.net Research on similar bromo-indazole compounds showed that PdCl₂(dppf) with K₂CO₃ in dimethoxyethane was effective for Suzuki couplings. researchgate.net The development of catalysts supported on magnetic nanoparticles represents an effort towards easily recyclable systems, although their efficiency can decrease upon reuse. mdpi.com

Influence of Substituent Effects on Reaction Selectivity and Rate

The substituents on the pyridine (B92270) ring of 5-Bromo-2-iodonicotinic acid exert profound electronic and steric effects that dictate reaction outcomes.

Electronic Effects : The pyridine nitrogen, along with the bromine, iodine, and carboxylic acid groups, are all electron-withdrawing. This makes the aromatic ring electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of bromine can stabilize the deprotonated carboxylate form, thereby lowering the pKa of the nicotinic acid compared to non-halogenated analogs. In cross-coupling reactions, this electron deficiency can facilitate the oxidative addition step.

Steric Effects : The iodine atom at the 2-position, adjacent to the nitrogen, introduces significant steric bulk. This steric hindrance can reduce reaction rates in cross-coupling reactions compared to less hindered analogs. It can also influence the regioselectivity of reactions, potentially directing incoming groups to less hindered positions.

Reactivity and Selectivity : The most significant influence is on the selectivity of cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it the preferred site for oxidative addition with palladium catalysts. This allows for sequential, site-selective cross-coupling reactions. First, a coupling partner can be introduced at the 2-position (iodine), followed by a second, different coupling partner at the 5-position (bromine) under more forcing conditions or with a different catalyst system. This stepwise functionalization is a powerful tool in synthetic chemistry, as demonstrated with the analogous 5-bromo-2-iodopyrimidine. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies and providing deep mechanistic insights. For reactions involving 5-Bromo-2-iodonicotinic acid, computational modeling can be used to:

Model Reaction Intermediates and Transition States : DFT calculations can determine the geometries and relative energies of reactants, intermediates, transition states, and products. nih.gov This allows for the mapping of the entire potential energy surface of a reaction, helping to identify the most likely reaction pathway and the rate-limiting step. For acid-base reactions, this can illustrate the relative energies of the conjugate bases to compare acid strengths. saskoer.ca

Explain Selectivity : By comparing the activation energies for competing reaction pathways, computational models can explain and predict regioselectivity. For example, modeling the oxidative addition of a Pd(0) catalyst to the C-I versus the C-Br bond of 5-Bromo-2-iodonicotinic acid would show a lower activation barrier for the C-I cleavage, quantitatively explaining the observed experimental selectivity.

Understand Substituent Effects : Computational methods can quantify the electronic effects (e.g., by calculating molecular electrostatic potential maps) and steric effects of the bromo, iodo, and carboxyl substituents. mdpi.com This helps to rationalize their influence on reaction rates and selectivity. Studies on related benzimidazole (B57391) derivatives have used molecular docking to understand interactions with enzyme active sites, demonstrating the utility of computational modeling in predicting molecular interactions. researchgate.net Similarly, DFT studies on bromo-pyridine derivatives have been used to analyze frontier molecular orbitals and describe reaction pathways. mdpi.com

These computational insights are invaluable for rationalizing experimental observations and for the predictive design of new catalysts and reaction conditions for the selective functionalization of complex molecules like 5-Bromo-2-iodonicotinic acid.

Exploration of Derivatives and Analogs of 5 Bromo 2 Iodonicotinic Acid

Synthesis and Characterization of Esters, Amides, and Acid Chlorides

The carboxylic acid group of 5-bromo-2-iodonicotinic acid is readily converted into several key derivatives, including esters, amides, and the highly reactive acid chloride intermediate.

The synthesis of the acid chloride , 5-bromo-2-iodonicotinoyl chloride, is a common first step for producing esters and amides. This transformation is typically achieved by treating the parent carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. uark.edu The resulting acid chloride is a reactive intermediate that is usually used immediately in subsequent reactions without extensive purification. uark.edu

Esters of 5-bromo-2-iodonicotinic acid can be prepared through several standard methods. One common route involves the reaction of the 5-bromo-2-iodonicotinoyl chloride with an appropriate alcohol or phenol. For instance, substituted phenyl esters have been synthesized by reacting the acid chloride with various phenols in a basic solution. uark.edu Alternatively, direct esterification of the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) can be performed under acidic catalysis, a process known as Fischer esterification. The methyl ester has been prepared by reacting the corresponding acid chloride with methanol. chemicalbook.com

Amides are synthesized by the reaction of an amine with an activated form of the carboxylic acid. The most direct method is the reaction between the 5-bromo-2-iodonicotinoyl chloride and a primary or secondary amine. journalijar.com This reaction is typically rapid and efficient. Polyamides have also been synthesized through polycondensation reactions involving di-p-nitrophenyl esters and L-arginine-based monomers, highlighting a method applicable to creating more complex amide structures. nih.gov

| Derivative Type | General Synthesis Method | Reagents | Research Finding |

| Acid Chloride | Acyl Halogenation | Thionyl Chloride (SOCl₂) | Serves as a highly reactive intermediate for synthesizing esters and amides. uark.edu |

| Esters | Esterification (via acid chloride) | Alcohol or Phenol, Base | Phenyl esters of related dihalonicotinic acids have been prepared with this method. uark.edu |

| Amides | Amidation (via acid chloride) | Primary or Secondary Amine | A standard and efficient method for forming the amide bond from the acid chloride. journalijar.com |

Preparation of Functionalized Pyridine (B92270) Derivatives (e.g., with trifluoromethyl groups, ethoxy groups)

The bromo and iodo substituents on the pyridine ring are key sites for introducing further chemical diversity through cross-coupling and nucleophilic substitution reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

Trifluoromethyl (CF₃) groups are of significant interest in medicinal and agricultural chemistry. One of the primary methods for introducing a CF₃ group onto a pyridine ring is through a copper-mediated trifluoromethylation reaction. This typically involves reacting an iodo-substituted pyridine, such as 5-bromo-2-iodonicotinic acid, with a trifluoromethyl source like trifluoromethyl copper (CF₃Cu). nih.gov This allows for the selective replacement of the iodine atom due to the higher reactivity of the C-I bond compared to the C-Br bond in such coupling reactions. The resulting compound would be 5-bromo-2-(trifluoromethyl)nicotinic acid. An isomer, 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, is known as a synthetic building block. frontierspecialtychemicals.com

Ethoxy (–OCH₂CH₃) groups can be introduced onto the pyridine ring via nucleophilic aromatic substitution (SₙAr). In a dihalogenated pyridine system, a halogen can be displaced by an alkoxide, such as sodium ethoxide. The position of substitution is dictated by the electronic nature of the pyridine ring and the leaving group ability of the halogens. For related dichloropyridine and difluoropyridine carboxylates, methoxide (B1231860) substitution has been shown to be highly regioselective. nih.gov For 5-bromo-2-iodonicotinic acid, the iodine at the 2-position is activated by the ring nitrogen and would be the more likely site for substitution by an ethoxide, yielding 5-bromo-2-ethoxynicotinic acid. 3-Amino-6-bromo-2-ethoxypyridine is a known related compound. googleapis.com

| Functional Group | General Synthesis Method | Key Reagents | Product Example |

| Trifluoromethyl | Copper-mediated Trifluoromethylation | CF₃Cu, Iodopyridine precursor | 5-Bromo-2-(trifluoromethyl)nicotinic acid |

| Ethoxy | Nucleophilic Aromatic Substitution | Sodium Ethoxide (NaOEt) | 5-Bromo-2-ethoxynicotinic acid |

Isomeric and Positional Analogs (e.g., 5-Bromo-4-iodonicotinic Acid)

The biological and chemical properties of a substituted pyridine are highly dependent on the specific arrangement of functional groups around the ring. Several isomeric and positional analogs of 5-bromo-2-iodonicotinic acid have been synthesized and studied.

A key isomer is 5-bromo-4-iodonicotinic acid . sigmaaldrich.com In this compound, the iodine atom is moved from the 2-position to the 4-position. This structural change significantly alters the electronic distribution and steric environment of the molecule. This analog is a known chemical intermediate, and its distinct substitution pattern can lead to different reactivity in cross-coupling and substitution reactions compared to the 2-iodo isomer. chemdad.comsmolecule.com

Another relevant analog is 2-bromo-5-iodonicotinic acid . Its synthesis has been described via the treatment of 2,5-dibromo-3-picoline with a Grignard reagent and iodine, followed by oxidation of the methyl group to a carboxylic acid. nih.gov In this case, the positions of the bromine and iodine atoms are swapped. This is significant because the reactivity of the halogens in palladium-catalyzed reactions is heavily influenced by their position on the pyridine ring relative to the nitrogen atom and the carboxylic acid.

Other documented dihalonicotinic acid isomers provide further insight into the effects of substituent placement. These include 5-bromo-6-chloronicotinic acid and 5,6-dibromonicotinic acid . uark.edu The latter compound exhibits an interesting reactivity, where treatment with thionyl chloride results in a unique chloride displacement of the bromide at the 6-position, yielding 5-bromo-6-chloronicotinoyl chloride. uark.edu This highlights the nuanced reactivity that arises from different halogen placements.

| Compound Name | Structure | CAS Number | Key Distinction |

| 5-Bromo-2-iodonicotinic Acid | C₆H₃BrINO₂ | 65550-80-3 | Parent compound |

| 5-Bromo-4-iodonicotinic Acid | C₆H₃BrINO₂ | 491588-98-8 | Iodine at C-4 position. sigmaaldrich.com |

| 2-Bromo-5-iodonicotinic Acid | C₆H₃BrINO₂ | Not available | Halogen positions are swapped. nih.gov |

| 5-Bromo-6-chloronicotinic Acid | C₆H₃BrClNO₂ | 29241-65-4 | Iodine replaced by chlorine at C-6. tcichemicals.com |

Heterocyclic Analogs with Altered Ring Systems

Replacing the pyridine core of 5-bromo-2-iodonicotinic acid with other heterocyclic systems creates analogs with fundamentally different electronic structures and properties. These analogs are valuable for understanding structure-activity relationships and developing novel chemical entities.

A prominent example is 5-bromo-2-iodopyrimidine . rsc.org In this analog, the CH group at the 6-position of the pyridine ring is replaced with a nitrogen atom, forming a pyrimidine (B1678525) ring. Pyrimidines are more electron-deficient than pyridines, which alters the reactivity of the attached halogen atoms. 5-Bromo-2-iodopyrimidine has been synthesized and demonstrated as a useful intermediate in selective palladium-catalyzed cross-coupling reactions, where the iodine atom can be selectively reacted in the presence of the bromine. rsc.org

Other heterocyclic systems can also be considered. For example, a thiophene (B33073) ring could replace the pyridine ring, leading to analogs like bromo-iodo-thiophenecarboxylic acids. The synthesis of related compounds, such as β-ketoesters derived from 2-chloro-5-bromo-3-thiophenecarboxylic acid, has been documented. google.com Fused heterocyclic systems, such as imidazo[4,5-c]quinolones, represent another class of analogs where the basic pyridine structure is incorporated into a larger, more complex ring system. rsc.org The term "heterocycle" encompasses a vast range of ring systems, including pyridazines, pyrazines, and triazines, each of which would impart unique properties if used as an analog for the pyridine ring in the parent compound. uomus.edu.iq

| Analog Type | Ring System | Example | Key Difference from Parent Compound |

| Pyrimidine Analog | Pyrimidine | 5-Bromo-2-iodopyrimidine | The pyridine ring is replaced by a more electron-deficient pyrimidine ring, altering reactivity. rsc.org |

| Thiophene Analog | Thiophene | Bromo-iodo-thiophenecarboxylic acid | The nitrogen-containing aromatic ring is replaced by a sulfur-containing one. google.com |

Based on the available information, it is not possible to provide a detailed article on “5-Bromo-2-iodonicotinic Acid” that strictly adheres to the requested outline. Extensive searches did not yield specific documented applications of this particular compound as a key intermediate or scaffold in the synthesis of pharmaceuticals, agrochemicals, dyes, natural products, or complex heterocyclic systems like pyrimidines, triazines, and polycyclic compounds.

The requested information falls outside the scope of publicly available scientific literature and research for this specific chemical. While related compounds with bromo- and iodo-substitutions are utilized in advanced organic synthesis, no concrete examples, research findings, or data tables could be sourced specifically for 5-Bromo-2-iodonicotinic Acid in the contexts outlined. Therefore, generating a thorough, informative, and scientifically accurate article solely on this compound as instructed is not feasible.

Applications in Advanced Organic Synthesis and Materials Science

Potential in Polymer and Materials Chemistry (e.g., functional monomers)

While 5-Bromo-2-iodonicotinic acid presents an intriguing molecular architecture for materials science, extensive research detailing its direct application as a functional monomer in polymer chemistry is not widely available in current scientific literature. The inherent functionalities of the molecule, including the carboxylic acid group, and the bromo and iodo substituents, suggest a potential for its use in the synthesis of specialized polymers. However, specific examples of homopolymerization or copolymerization of 5-Bromo-2-iodonicotinic acid to create functional polymers are not documented in the reviewed literature.

The exploration of related bromo- and iodo-substituted aromatic compounds in materials science can offer insights into the prospective, yet currently underexplored, applications of 5-Bromo-2-iodonicotinic acid. For instance, compounds with similar halogenated and carboxylic acid functionalities are often investigated as linkers or ligands in the formation of metal-organic frameworks (MOFs). These materials are crystalline solids with a porous structure, constructed from metal ions or clusters coordinated to organic molecules. The specific electronic and steric properties imparted by the bromine and iodine atoms, along with the coordinating capability of the nicotinic acid scaffold, could theoretically be leveraged to create novel MOFs with unique catalytic, adsorption, or sensing properties.

Furthermore, the presence of two distinct halogen atoms (bromine and iodine) on the pyridine (B92270) ring opens up possibilities for selective cross-coupling reactions. This differential reactivity could be exploited in post-polymerization modification strategies. A polymer backbone incorporating 5-Bromo-2-iodonicotinic acid could potentially undergo sequential and site-selective functionalization, allowing for the introduction of various pendant groups. This approach would enable the fine-tuning of the polymer's chemical and physical properties for specific applications.

Advanced Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, etc.)

High-resolution NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. For 5-bromo-2-iodonicotinic acid, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring, in addition to a broad signal for the carboxylic acid proton.

Aromatic Protons: The pyridine ring has two hydrogen atoms at positions 4 and 6. Due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two halogen substituents (bromine and iodine), these protons are expected to be significantly deshielded, appearing far downfield. The proton at the C6 position, being adjacent to the nitrogen, would likely appear at a higher chemical shift than the proton at the C4 position. Their mutual interaction would result in a splitting pattern known as a doublet for each signal.

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10-12 ppm. jove.com This signal's position can be sensitive to the solvent and concentration. jove.com Its identity can be confirmed by a deuterium (B1214612) exchange experiment (adding D₂O), which would cause the signal to disappear. jove.com

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 5-bromo-2-iodonicotinic acid is predicted to display six unique signals, one for each carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded, expected to appear in the 160-180 ppm range. jove.com

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon atom bonded to the iodine (C2) and the carbon bonded to the bromine (C5) will be influenced by the heavy atom effect, though their exact shifts are complex to predict without empirical data. The carbon attached to the nitrogen (C6) and the carboxylic acid group (C3) will be significantly deshielded. testbook.com The remaining carbon (C4) will also resonate in the aromatic region (typically 120-150 ppm). testbook.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-2-iodonicotinic Acid

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| H (on C4) | ¹H | 8.5 - 9.0 | d (doublet) |

| H (on C6) | ¹H | 9.0 - 9.5 | d (doublet) |

| H (on COOH) | ¹H | > 12 | br s (broad singlet) |

| C (COOH) | ¹³C | 160 - 175 | s (singlet) |

| C2 (C-I) | ¹³C | 100 - 120 | s (singlet) |

| C3 (C-COOH) | ¹³C | 130 - 145 | s (singlet) |

| C4 (C-H) | ¹³C | 140 - 150 | s (singlet) |

| C5 (C-Br) | ¹³C | 120 - 135 | s (singlet) |

| C6 (C-H) | ¹³C | 150 - 160 | s (singlet) |

Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion. The calculated monoisotopic mass of 5-bromo-2-iodonicotinic acid (C₆H₃BrINO₂) is 326.8327 u. HRMS can confirm this mass with high precision, which in turn confirms the elemental formula.

Fragmentation Analysis

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed. A key feature would be a distinct isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at m/z corresponding to the ⁷⁹Br isotope ([M]⁺) and another at two mass units higher ([M+2]⁺) for the ⁸¹Br isotope. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic peak clusters. docbrown.infolibretexts.org

The fragmentation of aromatic carboxylic acids typically involves characteristic losses: whitman.edu

Loss of -OH: A peak corresponding to [M-17]⁺.

Loss of -COOH: A peak corresponding to [M-45]⁺, representing the loss of the entire carboxylic acid group as a radical. whitman.edu

Loss of Halogens: Cleavage of the carbon-halogen bonds would lead to fragments corresponding to the loss of an iodine radical ([M-127]⁺) or a bromine radical ([M-79/81]⁺).

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Bromo-2-iodonicotinic Acid

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Notes |

|---|---|---|---|

| 327 | 329 | [C₆H₃⁷⁹BrINO₂]⁺ | Molecular Ion [M]⁺ |

| 310 | 312 | [M - OH]⁺ | Loss of hydroxyl radical |

| 282 | 284 | [M - COOH]⁺ | Loss of carboxyl radical |

| 200 | - | [M - I]⁺ | Loss of iodine radical |

| 248 | 248 | [M - Br]⁺ | Loss of bromine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, revealing the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-2-iodonicotinic acid is expected to be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. orgchemboulder.com

C=O Stretch: A sharp, intense absorption corresponding to the carbonyl stretch of the carboxylic acid should appear between 1690-1760 cm⁻¹. orgchemboulder.com

C-O Stretch and O-H Bend: Absorptions for the C-O stretching and O-H bending vibrations are expected in the 1210-1440 cm⁻¹ region. orgchemboulder.com

Aromatic C=C and C=N Stretches: The pyridine ring will show several bands in the 1400-1600 cm⁻¹ region.

C-Br/C-I Stretches: Vibrations for the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. While the polar O-H and C=O bonds give strong IR signals, the more symmetric vibrations of the aromatic ring often produce strong signals in the Raman spectrum. The ring breathing modes of the pyridine skeleton, which involve a symmetric expansion and contraction of the ring, are typically prominent in the 990-1050 cm⁻¹ region and are a hallmark of Raman spectra for pyridine derivatives. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for 5-Bromo-2-iodonicotinic Acid

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium-Weak, Sharp |

| C=O Stretch | IR | 1690 - 1760 | Strong, Sharp |

| C=C, C=N Ring Stretches | IR/Raman | 1400 - 1600 | Medium-Strong |

| C-O Stretch / O-H Bend | IR | 1210 - 1440 | Medium-Strong |

| Pyridine Ring Breathing | Raman | 990 - 1050 | Strong |

| C-Br / C-I Stretches | IR/Raman | < 800 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rigaku.comwikipedia.org To perform this analysis, a high-quality single crystal of 5-bromo-2-iodonicotinic acid would be required. creativebiomart.net

The crystal would be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed. nih.gov This analysis yields a detailed electron density map, from which the exact position of each atom can be determined. nih.gov

If a crystal structure were determined, it would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, detailing the hydrogen bonding interactions between the carboxylic acid groups and any potential halogen bonding or π-stacking interactions involving the pyridine rings.

Crystal System and Space Group: It would define the fundamental symmetry and repeating unit (unit cell) of the crystal.

This technique is unparalleled in its ability to provide a definitive solid-state structure, resolving any ambiguities that might arise from spectroscopic data alone. rigaku.com

Chromatography Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a non-volatile compound like 5-bromo-2-iodonicotinic acid.

Method: A reversed-phase HPLC method would likely be employed. moravek.com This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. libretexts.org Given the acidic nature of the analyte, the mobile phase would typically be a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated, less polar form for consistent retention. hplc.eu

Analysis: The output, a chromatogram, would show a major peak for 5-bromo-2-iodonicotinic acid and smaller peaks for any impurities. The area under each peak is proportional to its concentration, allowing for quantitative purity assessment (e.g., >98%).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 5-bromo-2-iodonicotinic acid by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. To make it suitable for GC analysis, a derivatization step is typically required. usherbrooke.caresearchgate.net

Derivatization: The carboxylic acid would be converted into a more volatile ester, for example, by reaction with an alcohol (like methanol (B129727) or ethanol) under acidic conditions, or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.cacolostate.edu

Analysis: The derivatized sample would then be injected into the GC-MS. The gas chromatograph would separate the derivatized target compound from any derivatized impurities based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then detect each separated component, providing a mass spectrum to confirm its identity. This method is extremely sensitive and excellent for identifying trace impurities.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is favored in chemistry and materials science for its balance between accuracy and computational cost. mdpi.com DFT calculations could provide a wealth of information about 5-Bromo-2-iodonicotinic acid.

By solving the Kohn-Sham equations for the molecule, DFT can be used to determine its optimized geometry, including bond lengths and angles. acs.org Furthermore, DFT is instrumental in predicting various electronic properties such as ionization potential, electron affinity, and the distribution of electron density. mdpi.com These calculations are crucial for understanding the molecule's stability and fundamental characteristics.

DFT is also a powerful tool for predicting spectroscopic properties. researchgate.net For 5-Bromo-2-iodonicotinic acid, DFT calculations could simulate its infrared (IR) and Raman spectra, which would help in the interpretation of experimental spectroscopic data by assigning vibrational modes to specific molecular motions. Additionally, Time-Dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and simulate UV-Visible absorption spectra, providing insights into the molecule's optical properties. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Predicting how and where a molecule will react is a central theme in chemistry. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are two computational tools that offer significant insights into a molecule's reactivity. dergipark.org.trresearchgate.net

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. For 5-Bromo-2-iodonicotinic acid, an MEP analysis would identify electron-rich areas (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor areas (positive potential, typically colored blue), which are prone to nucleophilic attack. bhu.ac.in This provides a clear guide to the reactive sites of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. bhu.ac.in For 5-Bromo-2-iodonicotinic acid, FMO analysis would help in understanding its behavior in chemical reactions by identifying the orbitals most likely to participate in bond formation.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, most notably the electron density. researchgate.net This approach provides a rigorous framework for defining chemical concepts such as atoms in molecules and chemical bonds. skoltech.ru

The Quantum Theory of Atoms in Molecules (QTAIM), a prominent application of QCT, partitions a molecule into atomic basins based on the gradient vector field of the electron density. jussieu.fr An analysis of 5-Bromo-2-iodonicotinic acid using QTAIM would allow for the characterization of the chemical bonds within the molecule. By locating bond critical points and analyzing the properties of the electron density at these points, one can classify interactions as covalent, ionic, or having intermediate character. researchgate.net This method also provides insights into weaker interactions, such as hydrogen bonds and halogen bonds, which could be present in the crystal structure of the compound.

Another QCT method, the Electron Localization Function (ELF) analysis, provides a measure of electron localization. jussieu.fr An ELF analysis of 5-Bromo-2-iodonicotinic acid would reveal the regions of space corresponding to core electrons, covalent bonds, and lone pairs, offering a detailed picture of the molecule's electronic structure that aligns with classical chemical concepts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. nih.gov

For 5-Bromo-2-iodonicotinic acid, MD simulations could be used to explore its conformational landscape. The molecule possesses a rotatable bond associated with the carboxylic acid group, and MD simulations would reveal the preferred orientations and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. ewadirect.com By simulating a system containing multiple molecules of 5-Bromo-2-iodonicotinic acid, potentially in the presence of a solvent, one could investigate how these molecules interact with each other and their environment. iaanalysis.com This would provide insights into aggregation behavior, solvation effects, and the structure of the condensed phases of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. researchgate.netresearchgate.net These models are developed using statistical methods to create mathematical equations that can predict the properties of new or untested compounds. uclouvain.be

A QSPR model for a series of related nicotinic acid derivatives, including 5-Bromo-2-iodonicotinic acid, could be developed to predict their reactivity or selectivity in specific chemical reactions. The process would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and chemical features. acs.org These descriptors would then be correlated with experimentally determined reactivity or selectivity data to build a predictive model.

Once a statistically robust QSPR model is established, it can be used to estimate the reactivity and selectivity of 5-Bromo-2-iodonicotinic acid without the need for extensive experimental work. This approach is particularly useful in the early stages of chemical research and development for screening large numbers of compounds and prioritizing candidates for synthesis and testing.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional industrial production of nicotinic acid often involves harsh conditions, such as the oxidation of pyridine (B92270) derivatives with strong acids, generating significant waste and environmentally harmful by-products like NOx gases. frontiersin.orgnih.gov These processes frequently suffer from low atom economy, a measure of how efficiently raw materials are converted into the final product. frontiersin.orgnih.gov The synthesis of halogenated derivatives like 5-Bromo-2-iodonicotinic acid can introduce additional steps, further impacting sustainability.

Future research will prioritize the development of greener synthetic methodologies. Key areas of focus will include:

Biocatalysis: Employing enzymes like nitrile hydratases, which can convert nitriles to amides under mild conditions, offers a promising eco-friendly alternative for nicotinic acid synthesis. frontiersin.orgwikipedia.org Research into enzymes that can tolerate or selectively functionalize halogenated pyridine rings could lead to direct and sustainable routes to compounds like 5-Bromo-2-iodonicotinic acid.

C-H Activation: Direct C-H functionalization is a powerful strategy that minimizes the use of pre-functionalized starting materials, thereby improving atom economy. Developing catalytic systems capable of selectively introducing bromo and iodo groups at specific positions on the nicotinic acid scaffold would represent a significant leap forward.

Reducing Hazardous Reagents: Efforts will be directed towards replacing hazardous reagents and solvents. For instance, moving away from strong oxidants like nitric acid or potassium permanganate (B83412) nih.govnih.gov towards catalytic air oxidation or H₂O₂-based systems would drastically reduce the environmental impact.

A comparison of traditional and potential future synthetic paradigms highlights the drive towards sustainability.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Oxidizing Agent | Nitric Acid, Permanganate nih.govnih.gov | Catalytic Air, H₂O₂, Enzymes frontiersin.org |

| Reaction Conditions | High temperatures and pressures frontiersin.orgnih.gov | Mild, ambient conditions frontiersin.org |

| By-products | NOx, inorganic salts frontiersin.orgnih.gov | Water, biodegradable waste |

| Atom Economy | Often low (e.g., 25-73%) frontiersin.orgnih.gov | High, approaching theoretical maximum |

| Solvents | Corrosive acids, volatile organics nih.gov | Aqueous media, recyclable solvents |

Discovery of New Catalytic Systems for Challenging Transformations

The distinct reactivity of the bromo and iodo substituents in 5-Bromo-2-iodonicotinic acid allows for selective, stepwise transformations, such as cross-coupling reactions. However, achieving high selectivity and yield can be challenging. Future research will focus on discovering novel catalytic systems to overcome these hurdles.

Areas for exploration include:

Chemoselective Catalysis: Developing catalysts that can discriminate between the C-Br and C-I bonds with near-perfect selectivity is a primary goal. This would enable the programmed, one-pot synthesis of complex, multi-substituted pyridines without the need for intermediate protection and deprotection steps. Transition-metal catalysis, particularly with palladium, copper, and increasingly, gold, will be central to these efforts. mdpi.com

Decarboxylative Coupling: Catalytic methods that utilize the carboxylic acid group as a traceless activating group for C-C bond formation are gaining traction. rsc.org Applying this strategy to 5-Bromo-2-iodonicotinic acid could unlock new synthetic pathways, where the carboxyl group is replaced with another functional group, further diversifying its applications.

Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways under mild conditions. Exploring photoredox catalysts for the functionalization of the pyridine ring or for novel cross-coupling reactions involving the halide substituents could lead to the discovery of unprecedented transformations.

Expansion of Synthetic Applications in Novel Chemical Spaces

Halogenated pyridines and nicotinic acid derivatives are established pharmacophores and key intermediates in medicinal and agrochemical research. nbinno.comnih.govnih.gov 5-Bromo-2-iodonicotinic acid serves as a scaffold to build more complex molecules, with derivatives showing potential as anti-cancer agents (e.g., EGFR inhibitors) and compounds with vasorelaxation or antioxidant properties. researchgate.netresearchgate.net

The future will see this compound used to access novel chemical spaces:

Fragment-Based Drug Discovery (FBDD): The rigid, functionalized pyridine core of 5-Bromo-2-iodonicotinic acid makes it an ideal starting point for FBDD campaigns. The bromo and iodo groups provide vectors for growing the fragment into more complex, lead-like molecules through various coupling reactions.

Bioisosteric Replacements: In medicinal chemistry, replacing one chemical group with another (a bioisostere) can modulate a drug's properties. The unique electronic and steric profile of the 5-Bromo-2-iodonicotinic acid core could be explored as a bioisostere for other bicyclic or substituted aromatic systems in known bioactive molecules.

Materials Science: The ability of nicotinic acid derivatives to participate in hydrogen bonding and self-assembly suggests potential applications in materials science. nih.gov The heavy bromine and iodine atoms could also impart useful properties, such as increased refractive index or utility in X-ray crystallography for structural determination.

| Potential Application Area | Role of 5-Bromo-2-iodonicotinic Acid | Desired Outcome |

| Medicinal Chemistry | Core scaffold for library synthesis researchgate.net | Discovery of new therapeutic agents (e.g., kinase inhibitors, antivirals) |

| Agrochemicals | Building block for novel pesticides/herbicides nbinno.comketonepharma.com | More effective and safer crop protection agents |

| Organic Electronics | Precursor for conjugated pyridine-based materials | Novel semiconductors, sensors, or light-emitting materials |

| Covalent Organic Frameworks (COFs) | Trifunctional linker after derivatization | Porous materials for gas storage or catalysis |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical production. researchgate.netnih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. youtube.com

Integrating the synthesis and derivatization of 5-Bromo-2-iodonicotinic acid with automated flow platforms will be a key future direction. soci.org This approach enables:

High-Throughput Experimentation: Automated platforms can rapidly screen different catalysts, solvents, and reaction conditions, accelerating the optimization of challenging cross-coupling reactions. youtube.com

On-Demand Reagent Generation: Hazardous or unstable intermediates that might be required for the derivatization of the scaffold can be generated and consumed in situ, improving process safety. nih.gov